Introduction: The Emergence of the Cyclopenta[c]pyridine Scaffold in Bioactive Compound Discovery
Introduction: The Emergence of the Cyclopenta[c]pyridine Scaffold in Bioactive Compound Discovery
An In-depth Technical Guide to the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one Core for Researchers and Drug Development Professionals
The quest for novel molecular scaffolds that can serve as the foundation for new therapeutic and agrochemical agents is a central theme in modern chemical research. Among the diverse heterocyclic systems, the cyclopenta[c]pyridine skeleton has garnered significant attention as a privileged core structure.[1] Compounds incorporating this fused bicyclic system have demonstrated a remarkable breadth of biological activities, including antiviral, insecticidal, fungicidal, anti-inflammatory, and neuropharmacological effects.[1] This guide focuses on a specific derivative, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one (CAS 147646-27-3), and more broadly, its parent scaffold, to provide a comprehensive technical overview for researchers and drug development professionals. While specific data on the 3-methyl derivative is limited, an exploration of its analogs provides a wealth of information on the potential of this chemical class.
Physicochemical Properties and Structural Attributes
The foundational compound, 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one, possesses the following core characteristics:
| Property | Value | Reference |
| CAS Number | 147646-27-3 | [2][3] |
| Molecular Formula | C₉H₉NO | [2][3] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Purity | ≥95% (as commercially available) | [2] |
The structure features a pyridine ring fused with a cyclopentanone ring, a combination that imparts a unique three-dimensional shape and electronic distribution, making it an attractive starting point for combinatorial library synthesis and lead optimization.
Synthetic Strategies for the Cyclopenta[c]pyridine Core
A plausible synthetic workflow for accessing the core and its derivatives is outlined below. The rationale behind this multi-step process is to build the heterocyclic system through a controlled cyclization, followed by functionalization to explore structure-activity relationships.
Caption: A generalized workflow for the synthesis and biological evaluation of cyclopenta[c]pyridine derivatives.
Exemplary Protocol: Synthesis of 5-Aryl-Cyclopenta[c]pyridine Derivatives
The following is a generalized protocol based on the Suzuki cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. This approach is chosen for its reliability, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, allowing for the creation of a diverse library of derivatives.
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Bromination of the Core: The cyclopenta[c]pyridine core is first brominated at the 5-position to create a reactive handle for the subsequent cross-coupling reaction.
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Preparation of the Reaction Mixture: In a reaction vessel, the 5-bromo-cyclopenta[c]pyridine derivative (1.0 equivalent), a substituted phenylboronic acid (1.5 equivalents), and a base such as potassium phosphate (K₃PO₄) (2.0 equivalents) are combined.[4]
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Solvent and Catalyst Addition: A solvent system, typically a mixture of 1,4-dioxane and water, is added to dissolve the reactants.[4] A palladium catalyst, such as Pd(PPh₃)₄, is then introduced to initiate the cross-coupling.
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Reaction Execution: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired 5-aryl-cyclopenta[c]pyridine derivative.
This self-validating system, where the successful formation of the product can be confirmed by spectroscopic methods (NMR, MS) at each key step, allows for the systematic exploration of the chemical space around the cyclopenta[c]pyridine core.
Biological Activity and Therapeutic Potential
The true potential of the cyclopenta[c]pyridine scaffold is most evident in the biological activities of its derivatives. Extensive research has demonstrated significant efficacy in several areas, particularly in agrochemical applications.
Antiviral Activity
A notable finding is the potent antiviral activity of 5-aryl-cyclopenta[c]pyridine derivatives against the Tobacco Mosaic Virus (TMV).[8][9] Several compounds in this series have shown activity comparable or superior to the commercial antiviral agent Ribavirin.[4][8]
| Compound | Inactivation Effect (%) at 500 µg/mL | Curative Effect (%) at 500 µg/mL | Protection Effect (%) at 500 µg/mL | Reference |
| 4k (m-methoxyphenyl) | 51.1 ± 1.9 | 50.7 ± 3.6 | 53.8 ± 2.8 | [4][9] |
| Ribavirin (Commercial) | 39.1 ± 2.6 | 38.4 ± 1.5 | 39.6 ± 3.8 | [4] |
The enhanced activity of these derivatives is believed to be due to the introduction of the aryl group, which increases the binding affinity for TMV receptor proteins, as suggested by molecular docking studies.[9][10]
Fungicidal and Insecticidal Activity
Beyond their antiviral properties, these compounds exhibit broad-spectrum fungicidal and notable insecticidal activities.[8][9] For instance, compound 4i (a 3,4,5-trifluorophenyl derivative) displayed an exceptional inhibition ratio of 91.9% against Sclerotinia sclerotiorum at a concentration of 50 µg/mL.[9][10] Additionally, most of the tested 5-aryl-cyclopenta[c]pyridine derivatives showed good larvicidal efficacy against Plutella xylostella (diamondback moth).[8][9]
Caption: Logical relationship between the core scaffold, its modifications, and resulting biological activities.
Potential in Drug Discovery
While the current body of literature is heavily focused on agricultural applications, the inherent bioactivity of the cyclopenta[c]pyridine scaffold suggests potential in human therapeutics. The structural similarity to compounds with known therapeutic effects, such as corticotropin-releasing factor 1 (CRF1) receptor antagonists, warrants further investigation in drug discovery.[8] The demonstrated ability to modulate biological systems makes this scaffold a promising starting point for developing novel treatments for a range of human diseases.
Anticipated Spectroscopic Characterization
For researchers synthesizing 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one or similar analogs, a predictive understanding of their spectroscopic signatures is crucial for structural confirmation.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet in the aliphatic region), aromatic protons on the pyridine ring, and two methylene groups in the cyclopentanone ring, likely appearing as triplets if adjacent to each other.[7]
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¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals corresponding to the methyl carbon, the carbonyl carbon of the ketone, sp²-hybridized carbons of the pyridine ring, and sp³-hybridized carbons of the cyclopentanone ring.[7]
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IR Spectroscopy: The infrared spectrum should display a prominent absorption band for the C=O stretch of the ketone group (typically around 1700-1750 cm⁻¹), as well as C-H stretching frequencies for the aromatic and aliphatic portions of the molecule.[7]
Future Research Directions
The exploration of the 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one core and its derivatives is far from complete. Several avenues for future research could yield significant scientific advancements:
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Synthesis and Biological Evaluation of Simpler Analogs: Synthesizing and testing the title compound and other simple derivatives will help to elucidate the intrinsic bioactivity of the core scaffold and establish a baseline for structure-activity relationship studies.
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Elucidation of Mechanisms of Action: For derivatives showing high potency, further studies are needed to understand their precise molecular mechanisms of action, which could guide the design of next-generation compounds.
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Expansion into Medicinal Chemistry: A systematic screening of a diverse library of cyclopenta[c]pyridine derivatives against various human disease targets (e.g., kinases, GPCRs) could uncover novel therapeutic applications.
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Toxicology and Pharmacokinetic Profiling: For lead compounds, a thorough evaluation of their toxicity and ADME (absorption, distribution, metabolism, and excretion) properties is essential for their development as either agrochemicals or pharmaceuticals.
References
- Benchchem. (n.d.). Validating the Biological Activity of 5H-Cyclopenta[c]pyridin-7(6H)-one Derivatives: A Comparative Guide.
- PubMed. (2025, January 15). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives.
- ResearchGate. (n.d.). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives | Request PDF.
- ACS Publications. (2025, January 4). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry.
- MDPI. (2022, October 24). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives.
- PubMed. (2024, March 27). Novel Cyclopenta[ c]pyridine Derivatives Based on Natural Cerbinal as Potential Agrochemical Anti-TMV Agents and Insecticides.
- Semantic Scholar. (2008, February 12). The Synthesis of Cyclopenta[c]pyridine (2-Pyrindene) Derivatives.
- ACS Publications. (2025, January 4). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives | Journal of Agricultural and Food Chemistry.
- 北京欣恒研科技有限公司. (n.d.). 3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one.
- Chemsigma. (n.d.). 147646-27-3 3-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one.
- ACS Omega. (2022, July 8). Efficient Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Compounds and Their Applicability As Inhibitor Films for Steel Alloy Corrosion: Collective Computational and Practical Approaches.
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